molecular formula C7H9N5S B15275564 1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine

1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B15275564
M. Wt: 195.25 g/mol
InChI Key: BLXADZSBIXYBSF-UHFFFAOYSA-N
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Description

1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that combines the structural features of both thiazole and triazole rings. These rings are known for their diverse biological activities and are commonly found in various pharmacologically active compounds. The presence of both thiazole and triazole moieties in a single molecule makes this compound particularly interesting for medicinal chemistry and drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under basic conditions.

    Formation of the Triazole Ring:

    Coupling of Thiazole and Triazole Rings: The final step involves the coupling of the thiazole and triazole rings through a suitable linker, such as a methylene group, under appropriate reaction conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of automated reactors, continuous flow chemistry, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and triazole rings.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

  • 1-[(2-methyl-1,3-thiazol-4-yl)methanamine dihydrochloride
  • 1-[(4-ethyl-1,3-thiazol-2-yl)methanamine dihydrochloride
  • N-methyl-1-[(4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride

Uniqueness: 1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine is unique due to the presence of both thiazole and triazole rings, which confer a combination of biological activities and chemical reactivity. This dual functionality makes it a valuable compound for drug design and development.

Properties

Molecular Formula

C7H9N5S

Molecular Weight

195.25 g/mol

IUPAC Name

1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,2,4-triazol-3-amine

InChI

InChI=1S/C7H9N5S/c1-5-10-6(3-13-5)2-12-4-9-7(8)11-12/h3-4H,2H2,1H3,(H2,8,11)

InChI Key

BLXADZSBIXYBSF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CN2C=NC(=N2)N

Origin of Product

United States

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